molecular formula C17H20FNO3 B2922662 N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1797715-93-5

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2922662
CAS RN: 1797715-93-5
M. Wt: 305.349
InChI Key: HVIJAXZABFMVEM-UHFFFAOYSA-N
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Description

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,5-dimethylfuran-3-carboxamide, commonly known as FLF-346, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. FLF-346 is a small molecule that targets the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in glucose and lipid metabolism.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

  • Met Kinase Inhibitors: A study described the discovery and characterization of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, demonstrating their application in tumor stasis and progression to clinical trials due to favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

Material Science

  • Electrochromic and Electrofluorescent Polyamides: Research on electroactive polyamides with bis(diphenylamino)-fluorene units showcased their potential for multicolor electrochromic applications and strong fluorescence, highlighting their solubility, thermal stability, and reversible electrochemical modulation properties (Sun et al., 2016).

Synthetic Methodology

  • Labeling and Evaluation of Radioligands: A study on the labeling and evaluation of novel quinoline-2-carboxamide derivatives as potential radioligands for imaging peripheral benzodiazepine receptors offers a glimpse into the synthesis and application of fluorophenyl-containing compounds in noninvasive assessment and imaging techniques (Matarrese et al., 2001).

properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO3/c1-11-9-13(12(2)22-11)16(20)19-10-17(3,21-4)14-7-5-6-8-15(14)18/h5-9H,10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIJAXZABFMVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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